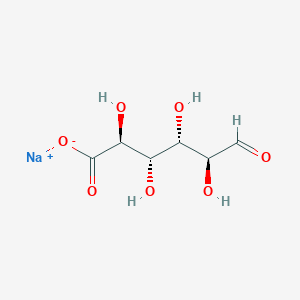
5-Chloro-2,3-difluoroaniline hydrochloride
Overview
Description
5-Chloro-2,3-difluoroaniline hydrochloride is a chemical compound with the CAS Number: 1803611-59-7 . It has a molecular weight of 200.01 and is commonly used in scientific research and industry.
Molecular Structure Analysis
The IUPAC Name for this compound is 5-chloro-2,3-difluoroaniline hydrochloride . The InChI Code is 1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H .Physical And Chemical Properties Analysis
5-Chloro-2,3-difluoroaniline hydrochloride is a powder with a molecular weight of 200.01 . It is stored at room temperature .Scientific Research Applications
Synthesis of Benzoylurea Insecticide Teflubenzuron 5-Chloro-2,3-difluoroaniline hydrochloride, through its related compounds, plays a crucial role in the synthesis of Teflubenzuron, a benzoylurea insecticide. The synthesis involves a series of reactions starting from 2,4-difluoronitrobenzene, leading to the formation of insecticide Teflubenzuron with a high overall yield, demonstrating the compound's significance in the synthesis of agricultural chemicals (Shi-long, 2006), (Yang, 2006).
Structural and Spectroscopic Analysis 5-Chloro-2,3-difluoroaniline hydrochloride, through compounds with similar structures, is a subject of extensive spectroscopic and structural investigations. Studies utilize both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, to understand the structural and physicochemical properties of such molecules. This work contributes to a deeper comprehension of the characteristics of di-substituted aniline derivatives, highlighting the significance of 5-Chloro-2,3-difluoroaniline hydrochloride in chemical and material science research (Kose et al., 2015).
Advanced Material Synthesis 5-Chloro-2,3-difluoroaniline hydrochloride and its related compounds are pivotal in the synthesis of advanced materials. For example, the novel 2,5-difluorophenylphosphonic acid disodium salt, synthesized from a similar compound, 2,5-difluoroaniline, exhibits significant potential. The structure and properties of the resultant compound are characterized by various spectroscopic techniques, including NMR and X-ray crystallography, underscoring the role of 5-Chloro-2,3-difluoroaniline hydrochloride in creating new materials with potential applications in various industries (Zhong-biao, 2012).
Safety And Hazards
The compound is considered hazardous. It has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
5-chloro-2,3-difluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNQMYGPXFLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluoroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)


![(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine](/img/structure/B1458368.png)




![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

